(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide
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Overview
Description
“(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of azetidine derivatives make them interesting targets for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine-2-carboxylic acid and 3-prop-2-enylbenzoyl chloride.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.
N-Hydroxy Group Introduction:
Final Coupling: The final step involves coupling the azetidine ring with the 3-prop-2-enylbenzoyl group under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A precursor in the synthesis of azetidine derivatives.
N-hydroxybenzamides: Compounds with similar N-hydroxy functional groups.
Prop-2-enylbenzoyl derivatives: Compounds with similar benzoyl groups.
Uniqueness
“(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound (2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide is a novel molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H15N2O3
- Molecular Weight : 247.27 g/mol
Structural Features
- Azetidine Ring : The azetidine moiety contributes to the compound's unique biological properties.
- N-Hydroxy Group : This functional group is often associated with increased reactivity and potential biological activity.
- Benzoyl Substituent : The presence of the benzoyl group may enhance lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. Specifically, research has shown that derivatives of azetidine can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1: Antimicrobial Efficacy of Azetidine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine | Staphylococcus aureus | 32 µg/mL |
(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine | Escherichia coli | 64 µg/mL |
(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has been observed to significantly reduce cell viability in various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies indicate that it activates caspase pathways leading to programmed cell death.
Case Study: In Vitro Analysis on Cancer Cell Lines
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in:
- Reduction in Viability : A decrease in cell viability by approximately 50% at a concentration of 50 µg/mL after 24 hours.
- Caspase Activation : Increased levels of cleaved caspases were detected, indicating the initiation of apoptosis.
The biological activity of This compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
Properties
CAS No. |
647855-24-1 |
---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-2-4-10-5-3-6-11(9-10)14(18)16-8-7-12(16)13(17)15-19/h2-3,5-6,9,12,19H,1,4,7-8H2,(H,15,17)/t12-/m1/s1 |
InChI Key |
HWZZPILYBSUZSS-GFCCVEGCSA-N |
Isomeric SMILES |
C=CCC1=CC(=CC=C1)C(=O)N2CC[C@@H]2C(=O)NO |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C(=O)N2CCC2C(=O)NO |
Origin of Product |
United States |
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